Product packaging for Viomycin trihydrochloride(Cat. No.:CAS No. 39750-31-7)

Viomycin trihydrochloride

Cat. No.: B12945904
CAS No.: 39750-31-7
M. Wt: 795.1 g/mol
InChI Key: AVXDCWXBRLUSCG-JJEOMLORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viomycin trihydrochloride is a member of the tuberactinomycin family of cyclic peptide antibiotics . It is a key compound for studying bacterial protein synthesis, particularly for its potent activity against Mycobacterium tuberculosis , including multidrug-resistant strains . Its primary research value lies in its specific mechanism of action: it inhibits protein synthesis by binding to the bacterial ribosome at the interface between the 30S and 50S subunits, a site that includes helix 44 of the 16S rRNA and helix 69 of the 23S rRNA . Once bound, viomycin stabilizes transfer RNA in the A-site and effectively blocks elongation Factor G (EF-G) catalyzed translocation of messenger RNA, thereby stalling the ribosome in a pre-translocation state and halting the peptide elongation cycle . This precise mechanism makes it an excellent tool for fundamental research in ribosomal function and translocation kinetics. Furthermore, this compound is critical for investigations into antibiotic resistance mechanisms, as bacterial resistance can arise through mutations in the tlyA gene, which encodes an rRNA methyltransferase . The compound has a defined molecular formula of C25H43N13O10.3ClH and a molecular weight of 795.073 g/mol . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H46Cl3N13O10 B12945904 Viomycin trihydrochloride CAS No. 39750-31-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

39750-31-7

Molecular Formula

C25H46Cl3N13O10

Molecular Weight

795.1 g/mol

IUPAC Name

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;trihydrochloride

InChI

InChI=1S/C25H43N13O10.3ClH/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;;;/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);3*1H/b13-7-;;;/t10-,11+,12-,14-,15-,17-,18-;;;/m0.../s1

InChI Key

AVXDCWXBRLUSCG-JJEOMLORSA-N

Isomeric SMILES

C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.Cl.Cl.Cl

Canonical SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.Cl.Cl.Cl

Origin of Product

United States

Molecular Mechanisms of Action of Viomycin Trihydrochloride

Ribosomal Binding and Interaction Dynamics

The efficacy of viomycin (B1663724) trihydrochloride as an inhibitor of protein synthesis is rooted in its ability to bind to the bacterial 70S ribosome at a critical interface between the small (30S) and large (50S) subunits. This binding is not a simple, singular event but a dynamic process involving multiple contact points and conformational states of the ribosome.

Identification and Characterization of Primary Binding Sites on Ribosomes

Initial structural studies identified a primary binding site for viomycin nestled at the junction of the 30S and 50S ribosomal subunits. nih.gov This strategic location allows the antibiotic to interfere with the coordinated movements of ribosomal RNA (rRNA) and proteins that are essential for the translocation step of protein synthesis. nih.govfrontiersin.org

Viomycin's primary binding pocket is formed by elements of both the 16S rRNA of the small subunit and the 23S rRNA of the large subunit. nih.govresearchgate.net Specifically, it interacts with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA. nih.govfrontiersin.orgresearchgate.net These two helices form an intersubunit bridge known as B2a, which is crucial for maintaining the proper architecture and function of the ribosome during translation. pnas.org The macrocyclic structure of viomycin makes hydrogen bond contacts with the ribose-phosphate backbone of both h44 and H69. nih.gov This interaction stabilizes the monitoring bases A1492 and A1493 of the 16S rRNA in a flipped-out conformation, a state that normally occurs to check the accuracy of codon-anticodon pairing. nih.govfrontiersin.org By locking these bases in this active state, viomycin interferes with the normal dynamics of the decoding center. nih.govdiva-portal.org

In addition to its interactions with rRNA, viomycin also makes contact with ribosomal proteins. One of the key protein interactions is with S12, a protein of the small ribosomal subunit. nih.gov Specifically, one of the viomycin binding sites (Vio2) directly contacts Lys42 and Lys43 of protein S12. nih.gov Another binding site (Vio1) interacts with Thr40 of S12. nih.govpnas.org The S12 protein is known to play a role in translational accuracy and ribosomal translocation, and mutations in S12 can confer resistance to viomycin, highlighting the functional importance of this interaction. nih.gov

Discovery and Analysis of Multiple Viomycin Binding Sites

More recent and higher-resolution structural studies, including cryo-electron microscopy (cryo-EM), have revealed a more complex binding scenario than previously understood. nih.gov Instead of a single binding site, it is now established that viomycin has multiple binding sites on the ribosome. nih.govresearchgate.net As many as five distinct viomycin binding sites have been identified, designated Vio1 through Vio5. nih.gov

One of these sites, Vio1, corresponds to the classically identified primary binding site at the interface of h44 and H69. nih.gov Another site, Vio2, is located exclusively on the 30S subunit, interacting with 16S rRNA helices h1, h18, h27, and h44, as well as protein S12. nih.gov The remaining three sites, Vio3, Vio4, and Vio5, are clustered at the subunit interface and appear to be specific to the rotated state of the ribosome, which is an intermediate conformation adopted during translocation. nih.govresearchgate.net These additional binding sites, particularly those that stabilize the rotated state, are thought to be key to viomycin's mechanism of inhibiting translocation. nih.gov

Summary of Viomycin Binding Sites on the E. coli 70S Ribosome
Binding SiteLocationInteracting Ribosomal ComponentsRibosomal State Preference
Vio1Intersubunit bridge B2a16S rRNA (h44), 23S rRNA (H69), Protein S12 (Thr40)Binds to both non-rotated and rotated states
Vio230S subunit16S rRNA (h1, h18, h27, h44), Protein S12 (Lys42, Lys43)Binds to both non-rotated and rotated states
Vio3Intersubunit bridge B2b16S rRNA (h45), 23S rRNA (H69, H70)Binds exclusively to the rotated state
Vio4Intersubunit bridge B316S rRNA (h44), 23S rRNA (H70)Binds exclusively to the rotated state
Vio5Intersubunit space23S rRNA (H69, H70)Binds exclusively to the rotated state

Impact of Ribosomal A-site tRNA Occupancy on Viomycin Binding Affinity

The binding of viomycin to the ribosome is not static but is influenced by the functional state of the ribosome, particularly the occupancy of the aminoacyl (A) site. Kinetic studies have demonstrated that stable and efficient binding of viomycin requires the presence of a tRNA molecule in the A site. nih.govnih.gov This suggests that the conformational changes in the ribosome induced by the presence of an A-site tRNA create a higher-affinity binding pocket for the antibiotic. Viomycin, in turn, reinforces the interaction between the aminoacyl-tRNA and the A site. nih.gov This reciprocal stabilization enhances the inhibitory effect of the drug.

Inhibition of Prokaryotic Protein Synthesis Elongation

The primary consequence of viomycin binding to the ribosome is the potent inhibition of the elongation phase of prokaryotic protein synthesis. sigmaaldrich.comyoutube.com Specifically, viomycin blocks the translocation step, which is the coordinated movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome. nih.govnih.govfrontiersin.org

During a normal elongation cycle, after the formation of a peptide bond, the ribosome must move one codon down the mRNA. This movement, or translocation, is catalyzed by Elongation Factor G (EF-G) and involves a series of complex conformational changes in the ribosome, including the rotation of the 30S subunit relative to the 50S subunit. nih.govfrontiersin.org Viomycin traps the ribosome in an intermediate, rotated state that is incompatible with the completion of translocation. nih.govnih.gov

By binding to and stabilizing this translocation intermediate, particularly through its multiple binding sites that favor the rotated conformation, viomycin effectively creates a roadblock. nih.gov Although EF-G can still bind to the viomycin-stalled ribosome and hydrolyze GTP, the subsequent conformational changes required for the movement of mRNA and tRNA are prevented. nih.govnih.gov This leads to a futile cycle of EF-G binding and GTP hydrolysis without productive translocation, ultimately halting protein synthesis. nih.govnih.gov The stalling of the ribosome in this pre-translocation state can last for a significant duration, effectively shutting down the production of proteins essential for bacterial survival. nih.govfrontiersin.org

Mechanistic Effects of Viomycin on Protein Synthesis Elongation
ProcessEffect of ViomycinMolecular Basis
TranslocationInhibitedStabilization of a rotated, hybrid-state translocation intermediate. nih.govnih.gov
EF-G BindingPermittedThe binding site for EF-G remains accessible on the viomycin-stalled ribosome. nih.govnih.gov
GTP Hydrolysis by EF-GPermitted (futile cycles)Viomycin does not prevent the GTPase activity of EF-G, but the energy released is not coupled to translocation. nih.govnih.gov
Ribosomal Subunit MovementRestrictedThe multiple binding sites of viomycin, particularly at the subunit interface, lock the ribosome in a specific conformation. nih.gov

Translocation Inhibition

A primary bactericidal effect of viomycin is its capacity to block the translocation of messenger RNA (mRNA) and transfer RNA (tRNA) through the ribosome. nih.govnih.govfrontiersin.org This process is essential for the sequential reading of codons and the elongation of the polypeptide chain. Viomycin physically obstructs this movement, effectively halting protein synthesis. nih.gov

Viomycin exerts its inhibitory effect by binding to and stabilizing the ribosome in a pre-translocation state. nih.govnih.gov For stable binding to occur, the presence of a tRNA molecule in the ribosomal A-site is required. nih.govnih.gov Once bound, viomycin stalls the ribosome, preventing the coordinated movement of mRNA and tRNA. nih.gov Kinetic studies have shown that this stalled state can be maintained for a minimum of approximately 45 seconds, with the duration of the stall increasing linearly with the concentration of viomycin. nih.govnih.govfrontiersin.org

Structurally, viomycin traps the ribosome in a conformation where the tRNAs occupy hybrid A/P and P/E states, which are intermediate configurations in the translocation process. nih.gov The antibiotic achieves this by binding near the subunit interface and stabilizing key 16S rRNA nucleotides, specifically A1492 and A1493, in their active, flipped-out conformation, a state normally associated with codon recognition. frontiersin.org This stabilization of a pre-translocation intermediate effectively prevents the ribosome from completing the translocation cycle.

The translocation process is accompanied by large-scale conformational changes in the ribosome, including the relative rotation of the 30S and 50S subunits. Viomycin interferes with this dynamic process by trapping the ribosome in an intermediate, rotated state. nih.govnih.govdntb.gov.ua This action is a key aspect of its translocation inhibition mechanism.

Using techniques such as fluorescence resonance energy transfer (FRET), chemical footprinting, and cryogenic electron microscopy (cryo-EM), researchers have demonstrated that viomycin binding induces a state of intersubunit rotation. nih.govnih.gov A high-resolution cryo-EM structure revealed that viomycin traps the ribosome in a hybrid state characterized by an 8.6° rotation between the subunits and a 5.3° rotation of the 30S subunit head. nih.govdntb.gov.uanih.govzju.edu.cn This conformation corresponds to a translocation intermediate with tRNAs in hybrid P/E and A/P binding sites. nih.govnih.gov

Structural studies have identified as many as five distinct binding sites for viomycin on the ribosome. nih.govnih.govzju.edu.cn One primary site is located at the interface between 16S rRNA helix 44 (h44) and 23S rRNA Helix 69 (H69). frontiersin.org Three of the newly identified sites are clustered at the intersubunit bridges, which explains viomycin's ability to inhibit subunit dissociation and lock the ribosome in a specific rotated conformation. frontiersin.orgnih.govzju.edu.cn It is proposed that viomycin preferentially binds to the rotated state of the ribosome, thereby stabilizing this intermediate and blocking the conformational changes required for the completion of translocation. nih.gov

The translocation of tRNA and mRNA is catalyzed by the GTPase Elongation Factor G (EF-G). Viomycin's mechanism of action involves a direct competition with EF-G for binding to the pre-translocation ribosome. nih.govnih.gov The outcome of this competition dictates whether translation proceeds or is inhibited.

If EF-G binds to the ribosome before viomycin, translocation can occur unimpeded. nih.gov However, if viomycin binds first, the ribosome becomes stalled in the pre-translocation state, preventing EF-G from productively engaging and catalyzing translocation. nih.gov The likelihood of inhibition is therefore dependent on the relative concentrations of viomycin and EF-G; a lower concentration of EF-G makes the ribosome more susceptible to viomycin-induced stalling. nih.gov Furthermore, viomycin binding can lead to futile cycles of GTP hydrolysis by EF-G. In this scenario, EF-G can still bind to the viomycin-stalled ribosome and hydrolyze GTP, but this energy expenditure does not result in translocation, thus wasting cellular resources. nih.govnih.gov A kinetic model of this interaction suggests that viomycin can bind to two sensitive states during the elongation cycle: the EF-G-free pre-translocation ribosome and the EF-G-bound pre-translocation ribosome. nih.govresearchgate.net

Alteration of Translational Fidelity

In addition to its potent inhibitory effect on translocation, viomycin also compromises the accuracy of protein synthesis by causing misreading of the genetic code. elifesciences.orgpnas.org It interferes with the ribosome's ability to accurately select the correct aminoacyl-tRNA (aa-tRNA) that matches the mRNA codon in the A-site. elifesciences.org

The high fidelity of translation relies on the ribosome's ability to distinguish between cognate (correctly matched), near-cognate, and non-cognate tRNAs. Viomycin severely impairs this discriminatory capability. elifesciences.org It binds to ribosomes that are in the process of codon recognition, specifically when the ternary complex—composed of Elongation Factor Tu (EF-Tu), a charged tRNA, and GTP—is bound to the A-site. elifesciences.orgnih.gov

Viomycin's binding locks the "monitoring bases" of the 16S rRNA, A1492 and A1493, in their active conformation, where they interact with the codon-anticodon helix. frontiersin.orgelifesciences.orgnih.gov This stabilization effectively traps the incoming tRNA in the A-site, preventing the dissociation of incorrectly matched (near-cognate and non-cognate) ternary complexes. elifesciences.orgnih.govresearchgate.net By abolishing the ribosome's ability to reject incorrect tRNAs during the initial selection phase, viomycin dramatically increases the rate of misincorporation. Furthermore, viomycin has been shown to completely shut down the subsequent proofreading step, a crucial error-correction mechanism that normally removes mis-matched tRNAs before peptide bond formation. elifesciences.orgnih.gov

The impact of viomycin on translational accuracy has been quantified using pre-steady-state kinetic analyses. These studies measure the kinetic efficiency (kcat/KM) of both GTP hydrolysis and peptide bond formation for cognate versus near-cognate codon-anticodon pairs in the presence of the antibiotic. elifesciences.org

The results demonstrate a stark contrast in viomycin's effect on the recognition of correct versus incorrect codons. For a cognate codon-anticodon pair (e.g., UUC codon with Phe-tRNAPhe), the kcat/KM of GTP hydrolysis and subsequent dipeptide formation remains largely unaffected by increasing concentrations of viomycin. researchgate.net However, for a near-cognate pair (e.g., CUC codon with Phe-tRNAPhe), the kcat/KM for both processes increases dramatically in the presence of viomycin. researchgate.net This indicates that the antibiotic makes it much more likely for an incorrect tRNA to be accepted by the ribosome.

Table 1. Effect of Viomycin on the Kinetic Efficiency (kcat/KM) of GTP Hydrolysis for Cognate and Near-Cognate Codons. researchgate.net
Viomycin Concentration (mM)Codon in A-Sitekcat/KM (mM-1s-1)Fold Change in Accuracy (Cognate/Near-Cognate)
0UUC (Cognate)41 ± 0.6~774
0CUC (Near-Cognate)0.053 ± 0.005
1UUC (Cognate)~41~4.5
1CUC (Near-Cognate)9.2 ± 0.7
Table 2. Effect of Viomycin on the Kinetic Efficiency (kcat/KM) of Dipeptide Formation for Cognate and Near-Cognate Codons. researchgate.net
Viomycin Concentration (mM)Codon in A-Sitekcat/KM (mM-1s-1)Fold Change in Total Accuracy (Cognate/Near-Cognate)
0UUC (Cognate)~41.75~83,500
0CUC (Near-Cognate)0.0005 ± 0.00004
1UUC (Cognate)~37.6~4.0
1CUC (Near-Cognate)9.4 ± 0.8

Influence on Ribosomal Decoding Center Monitoring Bases (A1492, A1493, G530)

Viomycin trihydrochloride directly impacts the conformation of key nucleotide bases within the ribosomal decoding center on the 30S subunit, which is crucial for ensuring the fidelity of translation. The decoding center is responsible for monitoring the correct base pairing between the mRNA codon and the tRNA anticodon.

Specifically, viomycin binds in a manner that stabilizes the "flipped-out" or "active" conformation of two universally conserved adenine (B156593) bases, A1492 and A1493, in the 16S rRNA. frontiersin.orgnih.gov In their normal, unengaged state, these bases are stacked within helix 44 (h44) of the 16S rRNA. Upon binding of a cognate tRNA to the A-site, A1492 and A1493 flip out to interact with the minor groove of the codon-anticodon helix. frontiersin.org This interaction is a critical checkpoint for accurate tRNA selection. Viomycin's stabilization of this active conformation mimics the state induced by a correct codon-anticodon match, thereby interfering with the normal dynamics of the decoding process. frontiersin.org

Monitoring BaseLocation (16S rRNA)Role in DecodingEffect of this compound
A1492 Helix 44 (h44)Flips out to monitor codon-anticodon pairingStabilizes the flipped-out, active conformation
A1493 Helix 44 (h44)Flips out to monitor codon-anticodon pairingStabilizes the flipped-out, active conformation
G530 -Monitors codon-anticodon helix geometryFunction is indirectly disrupted by the fixed conformation of the decoding center
Inhibition of Ribosomal Proofreading Mechanisms

The stabilization of the A-site tRNA and the monitoring bases by this compound leads to a significant impairment of the ribosome's proofreading capabilities. nih.gov Ribosomal proofreading is a crucial quality control step that ensures the correct amino acid is incorporated into the growing polypeptide chain. This process involves the rejection of near-cognate or non-cognate tRNAs that have managed to enter the A-site.

Viomycin's mode of action promotes the misreading of the genetic code. nih.gov By locking the A-site in a conformation that appears to have a correctly matched tRNA, it lowers the accuracy of the selection process. This can lead to the inappropriate acceptance of incorrect aminoacyl-tRNAs, thereby bypassing the normal proofreading checks. The antibiotic essentially tricks the ribosome into believing a correct match has been made, thus inhibiting the rejection of mismatched tRNAs.

Inhibition of Peptidyl Transferase Activity

While viomycin's primary and most well-documented inhibitory effect on the ribosome is the blockage of translocation, its binding site near the peptidyl transferase center (PTC) on the 50S subunit suggests a potential influence on peptidyl transferase activity. The PTC is the ribosomal active site responsible for catalyzing the formation of peptide bonds.

However, studies indicate that viomycin does not directly inhibit the chemical step of peptide bond formation. nih.gov Instead, its mechanism is one of stalling the ribosome in a pre-translocation state. nih.govnih.gov By preventing the movement of the tRNAs from the A and P sites to the P and E sites, respectively, it effectively halts the elongation cycle before the next round of peptidyl transfer can occur. Therefore, the observed cessation of protein synthesis is a consequence of translocation arrest rather than a direct enzymatic inhibition of the peptidyl transferase itself. Blocking translocation with viomycin does not stimulate the dissociation of peptidyl-tRNA from the ribosome. nih.gov

Broader RNA-Binding Selectivity and Interactions

Beyond its well-established role as a ribosome inhibitor, this compound demonstrates a broader selectivity for binding to other functional RNA molecules, thereby modulating their activities.

Inhibition of Group I Intron Splicing Mechanisms

This compound has been shown to be an effective inhibitor of the self-splicing of group I introns. nih.govnih.govembopress.org Group I introns are catalytic RNAs (ribozymes) that excise themselves from precursor RNA transcripts in a two-step transesterification process. This splicing is essential for the maturation of functional RNA molecules, such as messenger RNAs, transfer RNAs, and ribosomal RNAs in a variety of organisms.

The inhibitory mechanism of viomycin on group I intron splicing is believed to involve competition with the essential guanosine (B1672433) cofactor for its binding site within the ribozyme's catalytic core. scielo.br The binding of the guanosine cofactor is the initiating step for the first transesterification reaction. By occupying or altering the conformation of this binding pocket, viomycin prevents the intron from carrying out its self-splicing activity.

Enhancement of Ribozyme Catalytic Activity (e.g., Neurospora VS Ribozyme)

In a striking contrast to its inhibitory effects on group I introns and the ribosome, this compound can act as a positive modulator of other ribozymes. A prominent example is its enhancement of the cleavage activity of the Neurospora VS ribozyme. nih.govnih.govembopress.org The VS ribozyme is a catalytic RNA involved in the replication of a satellite RNA in the mitochondria of Neurospora.

Micromolar concentrations of viomycin have been found to significantly enhance the rate of self-cleavage of the VS ribozyme. nih.govnih.gov It achieves this by decreasing the concentration of magnesium ions required for the catalytic activity by an order of magnitude. nih.govnih.gov Magnesium ions are essential cofactors for many ribozymes, helping to stabilize the folded RNA structure and participating directly in the chemical reaction. Viomycin appears to facilitate the proper folding of the ribozyme or to stabilize its active conformation, thereby lowering the energy barrier for the cleavage reaction.

RibozymeEffect of this compoundMechanism of Action
Group I Introns Inhibition of self-splicingCompetes with the guanosine cofactor for its binding site
Neurospora VS Ribozyme Enhancement of cleavage activityDecreases the required Mg2+ concentration and promotes favorable RNA conformations

Induction of Intermolecular RNA-RNA Interactions and Oligomerization

This compound has been observed to promote intermolecular interactions between RNA molecules, leading to the formation of RNA multimers or aggregates. embopress.org This property is particularly evident in its effect on the Neurospora VS ribozyme, where it stimulates an otherwise insignificant trans-cleavage reaction. nih.govnih.gov In a trans-cleavage reaction, one RNA molecule acts as the enzyme to cleave another RNA molecule (the substrate).

The ability of viomycin to enhance this intermolecular reaction suggests that it facilitates the association of two or more RNA molecules. nih.govnih.gov This induction of RNA-RNA interactions may be due to the basic, cyclic peptide nature of viomycin, which allows it to bridge negatively charged phosphate (B84403) backbones of different RNA molecules, thereby promoting their oligomerization. This effect highlights a broader capacity of viomycin to influence RNA structure and function by modulating not only intramolecular folding but also intermolecular associations.

Biosynthesis and Genetic Underpinnings of Viomycin Production

Deciphering the Viomycin (B1663724) Biosynthetic Gene Cluster

The production of viomycin is encoded within a specific region of the bacterial chromosome known as a biosynthetic gene cluster (BGC). This cluster contains all the necessary genetic information for the synthesis of the antibiotic, its precursors, and for the producing organism's self-resistance.

The viomycin biosynthetic gene cluster, identified in species such as Streptomyces sp. strain ATCC 11861 and Streptomyces vinaceus, spans approximately 36.3 kilobases (kb) of DNA. nih.govfrontiersin.org This contiguous stretch of DNA encompasses 20 open reading frames (ORFs) that are predicted to be involved in the biosynthesis, regulation, export, and activation of viomycin. nih.govwikipedia.org Additionally, the cluster contains the viomycin resistance gene, vph. nih.govwikipedia.org The genes are organized in a compact manner, with their transcriptional directions often coordinated. researchgate.net The inactivation of vioA, a key gene within this cluster, has been shown to abolish viomycin production, confirming the cluster's direct role in its biosynthesis. nih.govasm.org

Below is a table summarizing the key ORFs within the viomycin biosynthetic gene cluster and their putative functions. nih.govwikipedia.org

GenePutative Function
vioA Nonribosomal Peptide Synthetase (NRPS)
vioB L-2,3-diaminopropionate synthase
vioC L-arginine hydroxylase
vioD Capreomycidine synthase
vioE Permease (export)
vioF Nonribosomal Peptide Synthetase (NRPS)
vioG Nonribosomal Peptide Synthetase (NRPS)
vioH Type II thioesterase
vioI Nonribosomal Peptide Synthetase (NRPS)
vioJ Desaturase
vioK Ornithine cyclodeaminase-like protein
vioL Carbamoyltransferase
vioM NRPS (C)-β-lysine transferase
vioN MbtH-like protein
vioO NRPS (A-PCP)-β-lysine activation
vioP Lysine (B10760008) 2,3-aminomutase
vioQ Capreomycidine hydroxylase
vioR Transcriptional regulator
vioS Viomycin-phosphate phosphatase
vioT Transcriptional regulator
vph Viomycin phosphotransferase (resistance)

The core peptide structure of viomycin is assembled by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, NRPSs act as molecular assembly lines, sequentially adding specific amino acid building blocks. In viomycin biosynthesis, the NRPS machinery is composed of four key proteins: VioA, VioF, VioI, and VioG. wikipedia.org These enzymes contain multiple domains, including adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains, which work in concert to select, activate, and link the amino acid precursors.

The assembly of the cyclic pentapeptide core is proposed to involve a five-module NRPS. asm.org A notable feature of the viomycin NRPS is that the order in which the subunits function is not colinear with the arrangement of their genes on the chromosome, a deviation from the typical NRPS paradigm. wikipedia.org The proposed functional order of the NRPS components is VioA → VioI → VioF → VioG. wikipedia.org

VioA: This large NRPS contains two modules and is responsible for incorporating two molecules of L-serine. wikipedia.org Its adenylation domains have specificity for L-serine. nih.gov

VioF: This NRPS component is believed to activate and incorporate β-ureidoalanine. nih.govuni-marburg.de

VioI: VioI is a smaller NRPS component that contains a PCP and a C domain but lacks an A domain. It is proposed that the A domain of another NRPS, likely VioF, aminoacylates VioI in trans. nih.govgoogle.com

VioG: This NRPS is responsible for incorporating the non-proteinogenic amino acid (2S,3R)-capreomycidine. wikipedia.orguni-marburg.de

The assembled peptide is then cyclized to form the core ring structure of viomycin. wikipedia.org

Viomycin's structure is characterized by the presence of several unusual, non-proteinogenic amino acids. The biosynthetic gene cluster encodes the enzymes necessary to synthesize these unique building blocks from more common metabolic precursors. nih.gov

L-2,3-diaminopropionate (L-Dap) is a key precursor in viomycin biosynthesis. Labeling studies have shown that L-serine is the direct precursor for L-Dap. nih.gov The conversion of L-serine to L-Dap is thought to be a two-step process catalyzed by the enzymes VioB and VioK. nih.govrsc.org

VioB: This enzyme is a PLP-dependent enzyme that is homologous to cysteine synthases. researchgate.netrsc.org It is proposed to convert L-serine into a dehydroalanine (B155165) intermediate. rsc.org

VioK: VioK is a putative ornithine cyclodeaminase that is believed to provide the ammonia (B1221849) required for the subsequent amination of the dehydroalanine intermediate, yielding L-2,3-diaminopropionate. rsc.org

The unique cyclic guanidino amino acid, (2S,3R)-capreomycidine, is derived from L-arginine. google.comresearchgate.net This transformation is catalyzed by two enzymes encoded within the viomycin BGC: VioC and VioD. researchgate.netnih.gov

VioC: This enzyme is an L-arginine hydroxylase that catalyzes the stereospecific hydroxylation of L-arginine at the C-3 position to form (3S)-hydroxy-(2S)-arginine. researchgate.net

VioD: VioD is a PLP-dependent enzyme that then catalyzes the intramolecular cyclization of the (3S)-hydroxy-(2S)-arginine intermediate to form (2S,3R)-capreomycidine. researchgate.netnih.gov

β-Lysine: The exocyclic β-lysine moiety is synthesized from L-lysine. The enzyme VioP , a lysine 2,3-aminomutase, is predicted to catalyze the migration of the α-amino group of L-lysine to the β-position, forming β-lysine. nih.gov The attachment of β-lysine to the viomycin core is then facilitated by the NRPS components VioO and VioM . nih.govasm.org

L-Tuberactidine: The formation of L-tuberactidine occurs through the hydroxylation of the capreomycidine residue after it has been incorporated into the peptide backbone. This post-assembly modification is catalyzed by VioQ , a capreomycidine hydroxylase. nih.govwikipedia.org Another modification, the formation of a β-ureidodehydroalanine residue from L-2,3-diaminopropionate, is catalyzed by the carbamoyltransferase VioL , also occurring after the initial peptide synthesis. nih.govfrontiersin.org

Role of Post-Cyclization Modifications (e.g., VioJ-catalyzed desaturation)

Following the assembly of the precursor amino acids by the NRPS machinery, the viomycin structure undergoes several critical modifications to achieve its final, biologically active form. These tailoring steps are essential for the antibiotic's function.

The enzyme VioJ, a 2,3-diaminopropionyl α,β-desaturase, plays a key role in creating a double bond within a 2,3-diaminopropionate (DAP) residue. wikipedia.orgresearchgate.net This desaturation is a critical step in the formation of the tuberactinomycin (B576502) core structure. While initially considered a post-cyclization event, some models propose that VioJ functions in concert with the NRPS complex, modifying the amino acid residue during the peptide's assembly before the final cyclization and release. wikipedia.orgnih.govnih.gov

After the formation of the cyclic pentapeptide core, several other modifications occur: wikipedia.orgnih.gov

Hydroxylation: The enzyme VioQ, a dioxygenase, catalyzes the hydroxylation at the C-6 position of the L-capreomycidine residue. wikipedia.org This modification converts it to L-tuberactidine. nih.govasm.org The presence or absence of this hydroxylation accounts for some of the natural variation within the tuberactinomycin family. nih.gov

Carbamoylation: VioL, a carbamoyltransferase homolog, is responsible for adding a carbamoyl (B1232498) group to the β-amino group of a DAP residue, which ultimately forms β-ureidodehydroalanine. wikipedia.orgnih.gov Genetic studies involving the deletion of the vioL gene have suggested that this modification may occur prior to the incorporation of the amino acid into the peptide backbone by the NRPS. nih.govnih.gov

N-acylation with β-Lysine: The final maturation step is the attachment of a β-lysine side chain to the α-amino group of the first DAP residue in the peptide core. nih.gov This process is catalyzed by a distinct, monomodular NRPS-like system composed of VioO and VioM. wikipedia.orgnih.gov VioO activates β-lysine, and VioM, a C-domain-like protein, catalyzes the formation of the amide bond, attaching the side chain to the core. nih.gov The precursor β-lysine is synthesized by the enzyme VioP. nih.gov

Table 1: Key Enzymes in Viomycin Post-Cyclization and Tailoring Modifications

Gene Enzyme Function
VioJ 2,3-Diaminopropionyl α,β-desaturase Catalyzes the α,β-desaturation of a 2,3-diaminopropionate residue. wikipedia.orgnih.gov
VioQ Dioxygenase Catalyzes the hydroxylation of L-capreomycidine to form L-tuberactidine. wikipedia.orgnih.gov
VioL Carbamoyltransferase Catalyzes the carbamoylation of a DAP precursor to form β-ureidoalanine. wikipedia.orgnih.govnih.gov
VioP Lysine 2,3-aminomutase Synthesizes the β-lysine precursor for the side chain. wikipedia.orgnih.gov
VioO NRPS (A-PCP) Activates and tethers β-lysine. wikipedia.orgnih.gov

| VioM | NRPS (C-domain like) | Catalyzes the transfer of β-lysine to the viomycin core. wikipedia.orgnih.gov |

Genetic Regulation of Viomycin Biosynthesis

The production of viomycin is controlled by a biosynthetic gene cluster (BGC) found in the producing organism, Streptomyces sp. strain ATCC 11861. wikipedia.orgnih.gov This cluster spans approximately 36.3 kilobases of DNA and contains 20 open reading frames (ORFs). wikipedia.orgnih.govasm.org These genes encode all the proteins necessary for the antibiotic's synthesis, including the NRPS machinery, tailoring enzymes, precursor suppliers, and proteins for export and self-resistance. nih.govasm.org

Within this BGC, a specific gene, vioR, is identified as a transcriptional regulator. wikipedia.org VioR is believed to control the expression of the other vio genes, effectively acting as a molecular switch that turns viomycin production on and off in response to specific cellular or environmental signals. The coordinated expression of these genes is essential for the efficient biosynthesis of the antibiotic. nih.gov

Metabolic Engineering Strategies for Enhanced Tuberactinomycin Production

The understanding of the viomycin and other tuberactinomycin biosynthetic pathways has enabled the use of metabolic engineering to generate novel derivatives and potentially enhance production. asm.org These efforts are crucial for developing new antibiotics to combat drug-resistant pathogens. nih.govnih.gov

A primary strategy is the heterologous expression of the entire BGC in a genetically tractable host organism, such as Streptomyces lividans. nih.govgoogle.com This allows for easier genetic manipulation than in the native producing strain. google.com Researchers have successfully transferred the viomycin BGC into S. lividans, which then produced the antibiotic. nih.govnih.gov

This platform enables targeted gene deletion to create specific structural analogs. Key findings from this approach include:

Deletion of vioQ : Inactivating the gene for the hydroxylating enzyme VioQ results in the specific production of tuberactinomycin O, the non-hydroxylated form of viomycin. nih.govgoogle.com

Deletion of vioP : Knocking out the gene responsible for β-lysine synthesis prevents the acylation of the peptide core, leading to the accumulation of des-β-lysine-viomycin derivatives. nih.govnih.gov

Deletion of vioL : The deletion of the carbamoyltransferase gene led to the surprising production of derivatives where an acetyl group was found in place of the carbamoyl group. nih.govnih.gov This finding was instrumental in revising the proposed order of the biosynthetic pathway. nih.gov

These genetic manipulation techniques demonstrate the feasibility of using metabolic engineering to create a diverse range of tuberactinomycin compounds. nih.govasm.org This approach, sometimes referred to as combinatorial biosynthesis, allows for the rational design of new antibiotic structures by mixing and matching biosynthetic genes or by modifying precursors to improve therapeutic properties. asm.orgasm.org

Mechanisms of Resistance to Viomycin Trihydrochloride

Target-Mediated Resistance Mechanisms

The primary target of viomycin (B1663724) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Alterations in the ribosome's structure, primarily through genetic mutations, can prevent the antibiotic from binding and carrying out its inhibitory function.

Mutations within the rrs gene, which encodes the 16S ribosomal RNA (rRNA) component of the 30S ribosomal subunit, are a significant cause of resistance to viomycin. nih.govpatsnap.com Specific nucleotide changes in the 16S rRNA can disrupt the binding site of viomycin, rendering the antibiotic ineffective. patsnap.com

Several key mutations in the rrs gene have been identified in viomycin-resistant strains of M. tuberculosis and other mycobacteria. For instance, mutations at positions 1401, 1402, and 1484 of the 16S rRNA are associated with resistance. nih.govasm.org Specifically, the A1401G mutation is a well-documented cause of resistance to not only viomycin but also to the aminoglycosides amikacin (B45834) and kanamycin (B1662678). nih.govnih.govasm.orguzh.ch The C1402T mutation is linked to resistance to viomycin and capreomycin (B601254), and the G1484T mutation can confer resistance to viomycin, capreomycin, amikacin, and kanamycin. nih.govuzh.ch In Mycobacterium smegmatis, mutations at position 1473 of the rrs gene have been found in viomycin-resistant mutants. nih.govnih.gov

These mutations alter the three-dimensional structure of the ribosome at the drug-binding site, thereby reducing the affinity of viomycin for its target. asm.org This structural change prevents the antibiotic from inhibiting translocation, a critical step in protein synthesis.

Table 1: Key rrs Gene Mutations Associated with Viomycin Resistance

Mutation Associated Resistance Profile Organism(s)
A1401G Viomycin, Amikacin, Kanamycin, low-level Capreomycin nih.govnih.govasm.orguzh.ch Mycobacterium tuberculosis nih.govnih.govasm.orguzh.ch
C1402T Viomycin, Capreomycin, low-level Kanamycin nih.govuzh.ch Mycobacterium tuberculosis nih.govuzh.ch
G1484T Viomycin, Capreomycin, Amikacin, Kanamycin nih.govuzh.ch Mycobacterium tuberculosis nih.govuzh.ch
G1473A/T Viomycin nih.govnih.gov Mycobacterium smegmatis nih.govnih.gov

Another critical mechanism of resistance involves mutations in the tlyA gene. nih.govnih.gov This gene encodes a ribosomal RNA methyltransferase, an enzyme responsible for modifying specific nucleotides in both the 16S and 23S rRNA. nih.govpnas.org Specifically, the TlyA enzyme carries out 2'-O-methylation at nucleotide C1409 in the 16S rRNA and C1920 in the 23S rRNA. nih.govpnas.org

The loss of this methylation due to inactivating mutations in the tlyA gene confers resistance to both viomycin and capreomycin. nih.govnih.govnih.gov This suggests that the presence of these methyl groups is crucial for the effective binding of viomycin to the ribosome. nih.govpnas.org Inactivation of TlyA leads to an unmethylated ribosome that is resistant to these drugs. nih.govfrontiersin.org Interestingly, the absence of natural tlyA homologs in many bacterial species correlates with their decreased susceptibility to viomycin and capreomycin when compared to mycobacteria. nih.gov

Mutations found in clinical isolates of M. tuberculosis that lead to viomycin and capreomycin resistance include those that result in a premature stop codon or amino acid substitutions that abolish the enzymatic activity of TlyA. frontiersin.org However, it is important to note that not all mutations in tlyA necessarily lead to clinically significant resistance, and mutations in this gene are less frequently found in clinical isolates compared to rrs mutations. oup.com

There is a significant degree of cross-resistance between viomycin and other antitubercular drugs, particularly capreomycin, kanamycin, and amikacin. nih.govnih.gov This phenomenon is primarily rooted in the overlapping binding sites of these antibiotics on the ribosome and the common resistance mechanisms that affect these sites.

As previously mentioned, specific mutations in the rrs gene are a major driver of cross-resistance. nih.gov The A1401G mutation, for example, confers high-level resistance to kanamycin and amikacin and also reduces susceptibility to capreomycin and viomycin. nih.govuzh.chasm.org Similarly, the G1484T mutation is associated with resistance to all four of these drugs. nih.gov The C1402T mutation confers resistance to capreomycin and viomycin, along with low-level resistance to kanamycin. nih.govuzh.ch

The shared mechanism of resistance involving the tlyA gene also contributes to cross-resistance between viomycin and capreomycin. nih.govbiomedgrid.com Since the loss of methylation at specific rRNA sites due to tlyA inactivation affects the binding of both drugs, a single mutation in this gene can lead to resistance to both antibiotics. nih.govnih.gov

The patterns of cross-resistance can be complex and are not always absolute. nih.gov The specific mutation present in the rrs gene often determines the precise cross-resistance profile. nih.gov For instance, some studies have reported isolates with the A1401G mutation showing high-level resistance to amikacin and kanamycin but only low-level resistance to capreomycin. uzh.ch

Table 2: Cross-Resistance Patterns Associated with Specific Genetic Mutations

Gene Mutation Cross-Resistance Observed
rrs A1401G Viomycin, Capreomycin, Kanamycin, Amikacin nih.govuzh.chasm.org
rrs C1402T Viomycin, Capreomycin, Kanamycin nih.govuzh.ch
rrs G1484T Viomycin, Capreomycin, Kanamycin, Amikacin nih.gov
tlyA Inactivating mutations Viomycin, Capreomycin nih.govnih.gov

Efflux Pump-Mediated Resistance in Bacterial Systems

While target site modification is a primary mechanism, the active transport of antibiotics out of the bacterial cell via efflux pumps also contributes to resistance. nih.govacs.org Efflux pumps are membrane proteins that recognize and expel a wide range of toxic substances, including antibiotics, from the bacterial cytoplasm. nih.govacs.org

In Mycobacterium tuberculosis, the presence of numerous efflux pumps is a component of its intrinsic resistance to many drugs. biomedgrid.combiomedgrid.com These pumps can reduce the intracellular concentration of an antibiotic, preventing it from reaching its ribosomal target in sufficient quantities to be effective. While specific efflux pumps dedicated solely to viomycin have not been extensively characterized, the broad substrate specificity of many mycobacterial efflux pumps suggests they likely play a role in reducing susceptibility to viomycin. itg.be The development of efflux pump inhibitors is an area of research aimed at overcoming this type of resistance and potentiating the effects of existing antibiotics. frontiersin.org

Intrinsic Resistance Factors in Target Organisms (e.g., Mycobacterium tuberculosis cell wall, slow metabolism)

Mycobacterium tuberculosis possesses inherent characteristics that contribute to its natural resistance to many antimicrobial agents, including viomycin. frontiersin.orgoup.com

One of the most significant factors is the unique and complex structure of the mycobacterial cell wall. nih.govacs.org This cell wall is thick, waxy, and rich in mycolic acids, creating a highly impermeable barrier that restricts the entry of many compounds, including antibiotics. biomedgrid.comoup.com This intrinsic barrier reduces the rate at which viomycin can penetrate the cell to reach its ribosomal target. oup.com

Another key intrinsic factor is the slow metabolism and long generation time of M. tuberculosis. nih.govbiomedgrid.com Many antibiotics are most effective against rapidly dividing and metabolically active bacteria. biomedgrid.comijprajournal.com The slow growth rate of M. tuberculosis means that processes like protein synthesis, which viomycin targets, are less frequent compared to faster-growing bacteria. This slow metabolic state can make the bacterium less susceptible to the effects of the antibiotic. biomedgrid.comijprajournal.com In some cases, the slow growth rate of the bacteria can outpace the stability of certain antibiotics, although this is more pronounced with drugs like carbapenems. nih.govacs.org

Structural Biology and Biophysical Characterization of Viomycin Trihydrochloride Interactions

High-Resolution Structural Elucidation Methodologies

The precise binding sites and the conformational consequences of viomycin (B1663724) binding to the ribosome have been revealed through advanced structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM). These methods have provided near-atomic level snapshots of the ribosome-viomycin complex in various functional states.

X-ray crystallography has been instrumental in defining the molecular interactions between viomycin and the ribosome at high resolution. Co-crystal structures of the 70S ribosome from Thermus thermophilus complexed with viomycin, mRNA, and tRNAs have been determined at a resolution of 3.3 Å. nih.gov These structures revealed a primary binding site for viomycin at the interface between helix 44 (h44) of the 16S rRNA in the small ribosomal subunit (30S) and Helix 69 (H69) of the 23S rRNA in the large subunit (50S). nih.govresearchgate.net

Further crystallographic studies on Escherichia coli 70S ribosome complexes at a resolution of 3.1 Å identified a total of five distinct viomycin binding sites, with the primary site (Vio1) corresponding to the one previously identified. nih.govresearchgate.net This work provided a more complex picture of viomycin's interaction, showing that all five molecules bind to ribosomal RNA. nih.govresearchgate.net

Table 1: Key X-ray Crystallography Findings for Ribosome-Viomycin Complexes
OrganismResolutionRibosomal StateKey FindingsReference
Thermus thermophilus3.3 ÅNon-rotated, classical state with A, P, and E-site tRNAsIdentified a single binding site at the h44-H69 interface. nih.gov
Escherichia coli3.1 ÅRotated state (in complex with release factor RF3)Identified five distinct viomycin binding sites, all on rRNA. The Vio1 site corresponds to the previously known site. nih.govresearchgate.net

Cryo-EM has complemented X-ray crystallography by capturing the ribosome-viomycin complex in different conformational states, which are crucial for its function. nih.govharvard.edu A significant finding from cryo-EM was the determination of a 3.8-Å resolution structure of an E. coli 70S ribosome trapped by viomycin in a rotated, hybrid state. nih.govresearchgate.netdntb.gov.ua This structure demonstrated that viomycin binding can induce and stabilize a conformation of the ribosome that is an intermediate in the translocation process. nih.govpnas.org This state is characterized by an 8.6° intersubunit rotation and a 5.3° rotation of the 30S subunit head domain. nih.govresearchgate.netdntb.gov.ua The ability of cryo-EM to analyze structurally heterogeneous samples has been pivotal in visualizing these dynamic states that are often difficult to crystallize. researchgate.net

Table 2: Cryo-EM Analysis of the Viomycin-Bound Ribosome
OrganismResolutionRibosomal State CapturedKey Conformational FeaturesReference
Escherichia coli3.8 ÅRotated, hybrid state with a single P/E tRNA8.6° intersubunit rotation; 5.3° rotation of the 30S head domain. nih.govresearchgate.netdntb.gov.ua

Conformational Dynamics of Ribosomes upon Viomycin Binding

Viomycin does not simply block a binding site; it actively manipulates the conformational landscape of the ribosome. Its inhibitory mechanism is rooted in its ability to stabilize a specific rotational state of the ribosome, thereby preventing the coordinated movements required for the translocation of tRNA and mRNA.

A central aspect of viomycin's mechanism is its ability to trap the ribosome in a rotated conformation that mimics an intermediate of translocation. nih.govpnas.org This state involves the movement of tRNAs into "hybrid" configurations (such as A/P and P/E sites), a process coupled with the counter-clockwise rotation of the 30S subunit relative to the 50S subunit. nih.gov Viomycin stabilizes this conformation, effectively stalling the ribosome. nih.govnih.gov Structural studies have shown that three of the five identified viomycin binding sites (Vio3, Vio4, and Vio5) are located at intersubunit bridges and exist only in the rotated state of the ribosome. nih.gov By binding to these sites, viomycin acts like a wedge, preventing the ribosome from rotating back to the non-rotated state, which is a prerequisite for the next step in elongation. nih.gov

The decoding center, located in the 30S subunit, is responsible for ensuring the fidelity of codon-anticodon pairing. Viomycin binding induces specific local conformational changes in this critical region. The primary binding site (Vio1) is situated at the interface of h44 and H69, adjacent to the decoding center. researchgate.netpnas.org Viomycin directly contacts nucleotide A1493 of the 16S rRNA and the ribosomal protein S12, both of which are key components of the decoding center. pnas.org The binding of viomycin is proposed to occupy the space that is normally vacated by the "monitoring bases" A1492 and A1493 when they flip out to check the codon-anticodon helix. researchgate.net This interaction interferes with the normal dynamics of the decoding center. Furthermore, in the rotated state stabilized by viomycin, the Vio1 binding position shifts by approximately 6 Å, reflecting the large-scale rearrangement of the h44 and H69 helices. pnas.org

Quantitative Analysis of Target Binding Affinity

The binding affinity of viomycin to the ribosome is not static; it is significantly influenced by the functional state of the ribosome, particularly the occupancy of the A site. Kinetic and biophysical studies have shown that stable viomycin binding requires the presence of a tRNA in the A site. nih.gov This suggests a synergistic relationship where A-site tRNA binding increases the ribosome's affinity for viomycin.

Quantitative estimates have been derived from these studies. For a ribosome with an empty A site, the dissociation constant (Kd) for viomycin is estimated to be as high as 20 µM. researchgate.net In stark contrast, when the A site is occupied by a peptidyl-tRNA, viomycin binding is fully saturated at a concentration of just 1 µM, indicating a dissociation constant significantly lower than 1 µM. researchgate.net This state-dependent affinity ensures that viomycin preferentially targets active ribosomes engaged in elongation, enhancing its efficacy as an inhibitor.

Table 3: Binding Affinity of Viomycin to the 70S Ribosome
Ribosomal StateEstimated Dissociation Constant (Kd)ImplicationReference
Empty A site~20 µMLower affinity binding. researchgate.net
A site occupied by peptidyl-tRNA<< 1 µMHigh-affinity binding, indicating viomycin preferentially targets actively translating ribosomes. researchgate.net

Determination of Dissociation Constants (K_D)

The binding affinity of viomycin to the ribosome is significantly influenced by the functional state of the ribosome, particularly the occupancy of the A-site. The dissociation constant (K_D), a measure of binding affinity where a lower value indicates a stronger interaction, varies depending on the presence of transfer RNA (tRNA) in the A-site.

Kinetic studies have revealed that viomycin's affinity for the ribosome increases dramatically when a peptidyl-tRNA is present in the A-site. This suggests that the binding of tRNA to the A-site induces a conformational change in the ribosome that creates a more favorable binding pocket for viomycin. nih.govresearchgate.net Specifically, the binding site is liberated when the monitoring bases A1492 and A1493 of the 16S rRNA engage with the codon-anticodon helix, a space that viomycin then occupies. nih.govresearchgate.net

Estimates for the dissociation constant highlight this difference. For a 70S ribosome with an unoccupied A-site, the K_D is estimated to be as high as 20 µM, indicating relatively weak binding. nih.govresearchgate.net However, when the ribosome has a peptidyl-tRNA in its A-site, viomycin binding is saturated at a concentration of just 1 µM, implying a dissociation constant significantly lower than 1 µM. nih.govresearchgate.net This strong, state-specific binding is crucial to its mechanism of inhibiting translocation. nih.gov

Ribosomal StateEstimated Dissociation Constant (K_D)Reference
70S Ribosome with empty A-site~20 µM nih.govresearchgate.net
70S Ribosome with peptidyl-tRNA in A-site&lt; 1 µM nih.govresearchgate.net

Kinetic Studies of Binding and Dissociation Rates

Kinetic studies provide insight into the dynamic process of viomycin binding to and dissociating from the ribosome. The inhibition of protein synthesis by viomycin is not merely due to its binding affinity but also its residence time on the ribosome. Pre-steady-state kinetic analyses have shown that viomycin's inhibitory action involves a competition with elongation factor G (EF-G) for binding to the pre-translocation ribosome. nih.gov

Once bound to an EF-G-bound pre-translocation ribosome, viomycin exhibits a slow dissociation. The rate constant for viomycin dissociation from this complex (q_V2) has been measured to be 0.022 ± 0.0005 s⁻¹. nih.gov This corresponds to an average residence time of approximately 44 to 45 seconds, during which the ribosome is stalled in a pre-translocation state. nih.govresearchgate.net This prolonged stalling effectively halts the elongation cycle. nih.gov The stalling time increases linearly with the concentration of viomycin due to rebinding events. researchgate.net

The binding process itself is complex, with the probability of inhibition depending on the competition between viomycin and EF-G. nih.gov The kinetic model describes two key inhibition constants: K_I1, which relates the binding rate of viomycin versus EF-G to the pre-translocation ribosome, and K_I2, which is the concentration of viomycin required to double the stalling time. nih.gov These kinetic parameters underscore that viomycin efficiently traps the ribosome in a transient, translocation-incompetent state. researchgate.net

Kinetic ParameterDescriptionValueReference
q_V2Dissociation rate constant from the EF-G-bound ribosome0.022 ± 0.0005 s⁻¹ nih.gov
Residence TimeAverage time viomycin remains bound to the EF-G-bound complex~45 seconds nih.govresearchgate.net
K_I2Viomycin concentration needed to double the ribosome stall time66 ± 5 µM nih.gov

Comparative Structural Analysis with Other Ribosome-Targeting Antibiotics (e.g., Aminoglycosides)

Viomycin is a tuberactinomycin (B576502) antibiotic, a class distinct from but functionally related to aminoglycosides. researchgate.net Structural analyses reveal a significant overlap in the binding sites of viomycin and aminoglycosides on the bacterial ribosome, which explains some similarities in their mechanisms of action and the potential for cross-resistance. researchgate.net

Both viomycin and aminoglycosides like kanamycin (B1662678), neomycin, and paromomycin (B158545) bind at or near the decoding A-site on the 30S ribosomal subunit. researchgate.netresearchgate.net The primary binding site for viomycin (referred to as Vio1) is located at the interface between the 30S and 50S subunits, bridging helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA. researchgate.netnih.gov This region is critical for decoding mRNA and for the conformational changes required for translocation. nih.gov Aminoglycosides also bind to h44 of the 16S rRNA, interfering with the decoding process. researchgate.netembopress.org

The interaction of viomycin at this site stabilizes a rotated state of the ribosome, which is an intermediate in translocation, thereby blocking the movement of tRNA and mRNA. nih.govnih.gov While aminoglycosides primarily cause misreading of the mRNA codon, viomycin's main effect is the inhibition of translocation. embopress.org Despite this difference in the primary outcome, their shared binding location on h44 explains why mutations in this region can confer resistance to both classes of antibiotics. researchgate.net Structural studies have identified multiple binding sites for viomycin, with some appearing only when the ribosome is in this rotated state, further highlighting its unique mechanism of trapping a specific conformational state. researchgate.netnih.govnih.gov

Chemical Biology and Derivative Research of Viomycin Trihydrochloride

Rational Design and Synthesis of Viomycin (B1663724) Analogs

The rational design of viomycin analogs aims to improve its therapeutic index by enhancing efficacy, reducing toxicity, and overcoming resistance mechanisms. plos.org This approach relies on understanding the structure-activity relationships (SAR) of the viomycin molecule and its interaction with the ribosomal target. By modifying specific functional groups, researchers can probe the key determinants of its biological activity.

Key strategies in the rational design of viomycin analogs often involve:

Modification of the Tuberactidine Ring: The hydroxyl group on the tuberactidine moiety is a common target for modification. Altering the stereochemistry or replacing it with other functional groups can influence binding affinity and selectivity.

Alterations to the Urea (B33335) Linkage: The β-ureidodehydroalanine (β-Uda) residue is critical for activity. Modifications to the urea group can impact the molecule's conformational flexibility and its interaction with the ribosome.

Substitution of Amino Acid Residues: Replacing the non-proteinogenic amino acids in the cyclic peptide core, such as diaminopropionic acid and capreomycidine, with synthetic analogs can lead to derivatives with altered pharmacological properties. nih.gov

The synthesis of these analogs is a complex undertaking due to the molecule's intricate structure, often requiring a combination of solid-phase and solution-phase peptide synthesis techniques. The insights gained from these synthetic analogs are crucial for developing the next generation of tuberactinomycin (B576502) antibiotics with improved clinical potential.

Combinatorial Biosynthesis Approaches for Novel Tuberactinomycin Derivatives

Combinatorial biosynthesis offers a powerful alternative to total synthesis for generating novel tuberactinomycin derivatives. This approach involves manipulating the biosynthetic gene cluster responsible for viomycin production in its native producer, Streptomyces sp. strain ATCC 11861. nih.govasm.org The viomycin biosynthetic gene cluster spans 36.3 kb and contains 20 open reading frames that encode the enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors, their assembly by a non-ribosomal peptide synthetase (NRPS) machinery, and subsequent tailoring reactions. asm.orgresearchgate.net

By engineering this biosynthetic pathway, researchers can introduce structural diversity into the viomycin scaffold. frontiersin.org Key strategies include:

Gene Inactivation and Complementation: Deleting or inactivating specific genes in the cluster and then supplying synthetic or alternative precursors can lead to the production of novel analogs. oregonstate.edu

Domain Swapping in NRPS Modules: The NRPS enzymes that assemble the peptide backbone are modular. Exchanging domains between different NRPS modules can result in the incorporation of different amino acid building blocks.

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of the natural precursors can lead to their incorporation into the final product. researchgate.net

The isolation and sequencing of the viomycin biosynthetic gene cluster have laid the groundwork for these genetic engineering approaches, opening up avenues for the creation of a wide array of novel tuberactinomycin derivatives with potentially enhanced therapeutic properties. nih.govasm.orgresearchgate.net

Gene/Enzyme Proposed Function in Viomycin Biosynthesis Potential for Combinatorial Biosynthesis
VioA, VioB, VioF, VioH, VioI, VioJ, VioL, VioM, VioN, VioP, VioQ, VioSNon-ribosomal peptide synthetase (NRPS) componentsAltering substrate specificity to incorporate novel amino acids.
VioC, VioDBiosynthesis of L-capreomycidine from L-arginineIntroduction of modified arginine precursors to generate altered capreomycidine residues.
VioKHydroxylation of L-capreomycidine to form L-tuberactidineInactivation could lead to the production of tuberactinomycins lacking the hydroxyl group.
VioGCarbamoylation of the diaminopropionate residueModification could allow for the introduction of different functional groups at this position.

Chemical Derivatization for Enhanced Research Applications

The analysis of viomycin and its analogs by techniques such as high-performance liquid chromatography (HPLC) is often challenging due to the lack of a strong chromophore, which limits detection by UV-Vis spectroscopy. thermofisher.com To overcome this, analytical derivatization is employed to introduce a chromophoric or fluorophoric tag to the molecule. This process enhances the sensitivity and selectivity of detection. nih.gov

Common derivatization strategies for aminoglycosides like viomycin target their primary amino groups. Reagents such as o-phthalaldehyde (B127526) (OPA), fluorescamine, and 2,4-dinitrofluorobenzene (DNFB) react with these amino groups to form highly fluorescent or UV-active derivatives. researchgate.net The choice of derivatization reagent depends on the specific analytical requirements, including the desired detection limit and the compatibility with the chromatographic conditions. jpmsonline.com

Derivatization Reagent Target Functional Group Detection Method Advantages
o-Phthalaldehyde (OPA)Primary aminesFluorescenceHigh sensitivity, rapid reaction
FluorescaminePrimary aminesFluorescenceHigh sensitivity, reagent is non-fluorescent
2,4-Dinitrofluorobenzene (DNFB)Primary and secondary aminesUV-VisStable derivatives, well-established method
Tris(2,6-dimethoxyphenyl)carbenium ionPrimary aminesUV-Vis, Mass SpectrometryIncreases mass for MS detection, permanent positive charge nih.gov

These derivatization methods can be performed either pre-column, before the sample is injected into the HPLC system, or post-column, after the separation has occurred but before detection. nih.gov The development of robust and reproducible derivatization protocols is essential for the accurate quantification of viomycin and its derivatives in complex biological matrices.

To investigate the molecular mechanisms of viomycin action, researchers have focused on the development of fluorescently tagged probes. nih.gov These probes consist of the viomycin molecule covalently linked to a fluorophore, allowing for the visualization of its localization and interaction with its ribosomal target within bacterial cells. nih.gov

The design of such probes requires careful consideration to ensure that the attachment of the fluorescent tag does not significantly alter the biological activity of the antibiotic. nih.gov The linker used to connect viomycin to the fluorophore must be of an appropriate length and chemical nature to avoid steric hindrance and maintain the binding affinity of the drug for the ribosome.

Potential applications for fluorescent viomycin probes include:

Real-time imaging of drug uptake and accumulation in bacteria.

Studying the kinetics of viomycin binding to the ribosome.

Investigating the mechanisms of resistance, such as efflux or target modification.

Screening for new drug candidates that compete with viomycin for binding.

The development of these chemical tools provides invaluable insights into the complex interplay between viomycin and the bacterial cell, aiding in the design of more effective antibiotics. nih.govmdpi.com

Advanced Methodologies and Tools in Viomycin Trihydrochloride Research

Application of Pre-Steady State Kinetics in Translational Studies

Pre-steady-state kinetics has been a pivotal technique for dissecting the molecular mechanism of viomycin's inhibitory action on bacterial protein synthesis. nih.govresearchgate.net This approach allows researchers to observe the initial, transient phases of a reaction, providing a detailed view of the steps involved in viomycin's interaction with the ribosome during the elongation cycle of translation. nih.gov

Studies utilizing an in vitro translation system with kinetic rates comparable to those in living cells have clarified how viomycin (B1663724) inhibits the translocation step, which is catalyzed by elongation factor G (EF-G). nih.govnih.gov Research has shown that the likelihood of ribosome inhibition by viomycin is dependent on a direct competition between viomycin and EF-G for binding to the ribosome when it is in a pre-translocation state. nih.govresearchgate.netnottingham.ac.uk A key finding from these kinetic studies is that the stable binding of viomycin to the ribosome necessitates the presence of a tRNA molecule in the ribosomal A-site. nih.govnih.govnottingham.ac.uk

Once bound, viomycin effectively stalls the ribosome, preventing it from proceeding with translocation for a significant duration, with a minimum stall time of approximately 45 seconds. nih.govresearchgate.netnih.govnottingham.ac.uk This stalling period has been observed to increase in a linear fashion with higher concentrations of viomycin. nih.govresearchgate.netnih.gov Furthermore, these kinetic analyses revealed that viomycin's presence encourages non-productive, or futile, cycles of GTP hydrolysis by EF-G, adding an extra energy cost to the cell. nih.govresearchgate.netnih.gov

A comprehensive kinetic model has been developed based on this data, which posits the existence of two distinct ribosomal states that are sensitive to viomycin during the elongation cycle: one state occurs before EF-G binds, and the second occurs after. nih.govcd-genomics.com This model has allowed for the estimation of critical kinetic parameters that define the interaction. nottingham.ac.uk

Pre-steady-state kinetics has also been applied to understand how viomycin impacts the fidelity of translation. nih.gov These investigations have demonstrated that viomycin binds to ribosomes that are associated with the ternary complex (which consists of EF-Tu, GTP, and an aminoacyl-tRNA). nih.gov This binding action locks the universally conserved monitoring bases of the 16S rRNA, A1492 and A1493, into their active, flipped-out conformation. nih.gov This stabilization effectively prevents the dissociation of incorrect (near-cognate and non-cognate) ternary complexes, thereby increasing the rate of translation errors. nih.gov

Kinetic ParameterValueSignificance
Inhibition Constant (KI1)0.55 ± 0.03Indicates viomycin binds to the pre-translocation ribosome approximately twice as fast as EF-G. nottingham.ac.uk
Inhibition Constant (KI2)66 ± 5 µMRepresents the viomycin concentration needed to double the stalling time of an already inhibited ribosome due to rebinding events. nottingham.ac.uk
Dissociation Rate Constant (qV2)0.022 ± 0.0005 s-1The rate at which viomycin dissociates from the EF-G-bound ribosome. nottingham.ac.uk
Minimum Ribosome Stalling Time~45 secondsThe minimum duration the ribosome is stalled in the pre-translocation state after viomycin binding. nih.govresearchgate.netnottingham.ac.uk

Single-Molecule Fluorescence Resonance Energy Transfer (FRET) for Ribosomal Dynamics

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) has emerged as a powerful tool for observing the real-time conformational dynamics of the ribosome upon interaction with viomycin. This technique allows for the direct visualization of the movements and states of individual ribosome molecules, providing insights that are often obscured in bulk experiments. nih.govnottingham.ac.uk

smFRET studies have been crucial in demonstrating that viomycin traps the ribosome in a pre-translocation state. cd-genomics.com This trapped state is characterized by tRNAs occupying hybrid configurations, such as the A/P and P/E states, and a distinct rotation of the ribosomal subunits relative to each other. cd-genomics.com While it is clear that viomycin induces this rotated state, some conflicting reports exist regarding the precise nature of tRNA stabilization. cd-genomics.com One smFRET study found that viomycin traps the hybrid tRNA state within specific subgroups of ribosomes without completely suppressing the dynamic fluctuations of the tRNA itself. nih.govnottingham.ac.uk This finding suggests that the movement of tRNA may be decoupled from the larger-scale intersubunit ratcheting motion of the ribosome. nih.govnottingham.ac.uk

By directly observing individual molecules, smFRET has provided key findings on viomycin's mechanism:

Trapping of a Rotated State: Viomycin stabilizes a rotated conformation of the ribosome, which is an intermediate in the normal translocation process. nih.gov

Inducement of tRNA Fluctuation: The antibiotic has been shown to promote fluctuations in the peptidyl-tRNA when it is in the post-translocation complex, suggesting that viomycin disturbs the stability of this state as well. nih.govnottingham.ac.uk

Inhibition of Translocation Intermediates: When used in concert with other methodologies, smFRET imaging has shown that viomycin can block the formation of translocation intermediates altogether. researchgate.net

smFRET ObservationAssociated Ribosomal State/ProcessInferred Mechanism of Viomycin Action
Increased population of rotated ribosomal subunitsIntersubunit RotationViomycin stabilizes a key translocation intermediate, preventing the ribosome from completing the cycle. cd-genomics.comnih.gov
Trapping of tRNAs in hybrid A/P and P/E statestRNA TranslocationInhibits the movement of tRNA through the ribosome by locking it in an intermediate configuration. cd-genomics.com
Persistent fluctuation of tRNA acceptor endtRNA DynamicsSuggests tRNA motion is decoupled from intersubunit rotation; viomycin disturbs post-translocation complex stability. nih.govnottingham.ac.uk
Blockage of translocation intermediate formationOverall Translocation PathwayPotently inhibits early steps in the translocation process subsequent to GTP hydrolysis. researchgate.net

Computational Approaches for Drug-Target Affinity Prediction

Computational methodologies, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, are increasingly vital for predicting and analyzing the binding affinity of drugs like viomycin to their targets. These approaches complement experimental data by providing an atomic-level view of the interactions that govern drug efficacy.

Molecular Docking is often the first step in computational analysis. Using the known high-resolution crystal structures of the bacterial ribosome, docking programs can predict the preferred binding pose of viomycin within its binding site. These predictions are guided by scoring functions that estimate the binding affinity. For viomycin, docking studies would be validated against the experimentally determined binding mode at the interface of the 16S and 23S ribosomal RNAs. Such studies can also be used for virtual screening of chemical libraries to identify novel compounds that may bind to the same site.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the drug-target complex. Starting from a docked or crystal structure, MD simulations model the movement of every atom in the viomycin-ribosome complex over time. nih.gov These simulations are critical for:

Assessing Binding Stability: MD can determine if the predicted binding pose is stable over time in a simulated physiological environment.

Characterizing Conformational Changes: Simulations can reveal how viomycin binding affects the flexibility and conformational dynamics of the ribosome, rationalizing experimental observations from techniques like smFRET.

Calculating Binding Free Energies: Advanced MD-based methods, such as free energy perturbation (FEP) or umbrella sampling, can provide quantitative predictions of binding affinity. These calculations are computationally intensive but offer a rigorous way to compare the affinity of different compounds or the impact of resistance mutations.

Quantum Mechanics (QM) Approaches offer the highest level of theory for calculating interaction energies. Methods like Density Functional Theory (DFT) can be applied to a subsection of the binding site to precisely calculate the energies of hydrogen bonds and other interactions between viomycin and the rRNA. For example, studies on the structurally related antibiotic capreomycin (B601254) have used a DFT-based method (molecular fractionation with conjugated caps) to calculate the interaction binding energies with individual residues of the ribosome, identifying the key nucleotide and amino acid interactions that contribute to its affinity. ox.ac.uk Such an approach is directly applicable to dissecting the binding energetics of viomycin.

These computational tools are not only used for prediction but also for rationalizing experimental data. For instance, they can help explain why viomycin's affinity is significantly enhanced by the presence of a tRNA in the A-site or how specific mutations in the 16S or 23S rRNA lead to drug resistance by altering the binding energy. nih.gov

Computational MethodPrimary Application in Viomycin ResearchKey Insights Provided
Molecular DockingPrediction of the binding pose of viomycin on the ribosome.Identifies the likely orientation and key interacting regions within the binding pocket. nih.gov
Molecular Dynamics (MD) SimulationAnalysis of the stability and dynamics of the viomycin-ribosome complex.Reveals conformational changes induced by drug binding and provides pathways for free energy calculations. nih.govfrontiersin.org
Quantum Mechanics (QM) / Density Functional Theory (DFT)High-accuracy calculation of interaction energies between viomycin and specific rRNA nucleotides.Quantifies the contribution of individual hydrogen bonds and other interactions to the overall binding affinity. ox.ac.uk

Development and Utilization of Reconstituted Cell-Free Protein Synthesis Systems

Reconstituted cell-free protein synthesis (CFPS) systems have become an indispensable tool for the detailed mechanistic investigation of ribosome-targeting antibiotics, including viomycin. These systems, often referred to by the acronym PURE (Protein synthesis Using Recombinant Elements), are assembled from a defined set of purified components necessary for transcription and translation, offering unparalleled control and purity compared to traditional cell-lysate-based systems. nih.govcmu.edu

The primary advantage of a reconstituted system is its defined composition. nih.gov By eliminating the complex and often variable background of a crude cell extract, researchers can conduct highly controlled experiments with minimal interference from cellular nucleases, proteases, or other factors. nih.govcmu.edu This "clean" environment is essential for sensitive and quantitative assays, particularly the pre-steady-state kinetic analyses that have been so crucial to understanding viomycin's mechanism. nih.govcd-genomics.com

In viomycin research, E. coli-based reconstituted CFPS systems have been utilized to:

Elucidate the Mechanism of Translocation Inhibition: By precisely controlling the concentrations of ribosomes, tRNAs, and translation factors, researchers used a CFPS system to perform the kinetic experiments that revealed viomycin's competition with EF-G. nih.gov This controlled environment was critical for isolating the specific step of translocation and measuring how viomycin binding stalled the ribosome and induced futile cycles of GTP hydrolysis. nih.gov

Investigate Effects on Translational Fidelity: The PURE system was instrumental in studying how viomycin impairs the accuracy of genetic code reading. cd-genomics.com The ability to use purified components ensured that the observed increase in misreading was a direct effect of viomycin on the ribosome's decoding center, rather than an artifact of other cellular components. cd-genomics.com

Isolate Specific Ribosomal Processes: The modularity of the PURE system allows researchers to omit or substitute specific components. nih.gov For example, one could assemble a system lacking certain release factors to study viomycin's effect specifically on the elongation phase without the reaction terminating. This level of control is impossible in living cells or crude extracts.

The open nature of CFPS systems also allows for the easy introduction of probes, modified substrates, or non-natural amino acids, further expanding the experimental possibilities for studying drug-ribosome interactions. nih.govox.ac.uk The development and application of these systems have enabled researchers to move beyond simple inhibition assays and build detailed, quantitative models of how viomycin disrupts the fundamental process of protein synthesis. nih.gov

Advantage of Reconstituted CFPSApplication in Viomycin ResearchSpecific Finding Enabled
Defined Composition & High PurityPre-steady-state kinetic analysis of translation. nih.govcd-genomics.comQuantitative measurement of inhibition constants and stalling times without interference from cellular contaminants. nih.gov
Precise Control of ComponentsDissection of the translocation step.Demonstration of direct competition between viomycin and Elongation Factor G (EF-G). nih.gov
Modular and FlexibleInvestigation of translational accuracy.Isolation of viomycin's effect on the decoding center, showing it locks monitoring bases to increase errors. cd-genomics.com
Open System EnvironmentGeneral mechanistic studies.Allows for direct manipulation of the reaction environment to test specific hypotheses about ribosome function and inhibition. ox.ac.uk

Bioinformatic Tools for Resistance Gene Identification and Prediction

Bioinformatics provides an essential toolkit for identifying and predicting the genetic basis of resistance to antibiotics like viomycin. The general workflow involves sequencing the genome of a resistant bacterial strain and using computational tools to compare this genetic information against curated databases of known resistance determinants. nih.gov

Identification of Known Resistance Genes: The primary mechanism of resistance to viomycin involves specific genetic mutations rather than the acquisition of entirely new genes via horizontal gene transfer. nih.gov Key genes implicated in viomycin resistance that can be identified through sequence analysis include:

rrs gene: This gene encodes the 16S ribosomal RNA, a core component of the ribosome's small subunit. Specific point mutations, such as A1401G, C1402T, and G1484T, are known to confer resistance to viomycin and cross-resistance to other aminoglycosides and capreomycin. nih.govresearchgate.net

tlyA gene: This gene encodes an rRNA methyltransferase responsible for modifying nucleotides in both the 16S and 23S rRNAs. Inactivating mutations in tlyA prevent these methylations, leading to resistance. nih.gov

vph gene: Found within the viomycin biosynthesis gene cluster in the producing organism (Streptomyces puniceus), this gene encodes a viomycin phosphotransferase. frontiersin.org While a natural self-resistance mechanism, its presence in other bacteria would indicate acquired resistance.

The identification of these mutations and genes is typically accomplished using sequence alignment tools like BLAST. cd-genomics.com The genomic sequence from a resistant isolate is aligned to a reference genome (e.g., from a susceptible strain) to pinpoint single nucleotide polymorphisms (SNPs) or insertions/deletions in genes like rrs and tlyA.

Prediction Using Databases and Machine Learning: For more systematic and high-throughput analysis, specialized bioinformatics platforms and databases are used.

Antibiotic Resistance Gene Databases: Curated databases such as the Comprehensive Antibiotic Resistance Database (CARD) , ResFinder , and ARG-ANNOT are central repositories for known antibiotic resistance genes (ARGs) and mutations. cd-genomics.comnih.govfrontiersin.org Bioinformatic pipelines use these databases as a reference library; they take whole-genome sequencing (WGS) data as input, search for homologues to known ARGs, and report any matches. nih.gov

Machine Learning and Predictive Models: As more genomic data becomes available, machine learning (ML) models are being developed to predict antibiotic resistance phenotypes from genotypes. nottingham.ac.uknih.gov These models can identify complex patterns of genetic variations that are associated with resistance, potentially discovering novel resistance mechanisms that go beyond single-gene mutations. nih.gov An ML model could be trained on the genomes of hundreds of Mycobacterium tuberculosis isolates with known viomycin susceptibility profiles to learn the genetic signatures that reliably predict resistance.

These bioinformatic approaches are critical not only for clinical diagnostics but also for global surveillance efforts to track the emergence and spread of viomycin-resistant strains. nih.gov

Bioinformatic Tool/ApproachFunctionApplication to Viomycin Resistance
Sequence Alignment (e.g., BLAST)Compares a query sequence to a reference database to find regions of similarity.Identifies point mutations in the rrs and tlyA genes by aligning them to a susceptible reference sequence. nih.gov
Antibiotic Resistance Databases (e.g., CARD, ResFinder)Provide a curated library of known resistance genes and mutations. cd-genomics.comfrontiersin.orgUsed as the reference for automated pipelines to screen entire bacterial genomes for known viomycin resistance determinants. nih.gov
Whole Genome Sequencing (WGS) PipelinesAutomate the process from raw sequence data to resistance prediction.Enable high-throughput screening of clinical isolates to detect mutations in rrs and tlyA. nih.gov
Machine Learning ModelsPredict resistance phenotype from genotype by learning from large datasets. nottingham.ac.uknih.govCan potentially identify novel or complex genetic factors contributing to viomycin resistance beyond known mutations.

Q & A

Q. What is the molecular structure of Viomycin trihydrochloride, and how does it influence its antibiotic activity?

  • Methodological Answer : this compound is a cyclic peptide antibiotic with a trihydrochloride salt formulation. Its structure includes a bicyclic framework with amino and hydroxyl groups critical for binding to bacterial ribosomes. Researchers should use spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural integrity and correlate functional groups with ribosomal inhibition.
  • Key Data :
PropertyValue/DescriptionReference
Molecular FormulaSimilar to C₂₃H₃₄Cl₃N₇O₁₀ (analogous structures)
MechanismBinds 30S ribosomal subunit

Q. What standardized protocols are recommended for assessing the in vitro efficacy of this compound against mycobacterial strains?

  • Methodological Answer : Follow NIH preclinical guidelines for antimicrobial testing :

Use Middlebrook 7H10/7H11 agar for mycobacterial cultures.

Apply serial dilutions (0.5–256 μg/mL) to determine minimum inhibitory concentrations (MICs).

Include positive controls (e.g., streptomycin) and validate results across ≥3 independent replicates.

Q. How should researchers handle solubility and stability issues when preparing this compound solutions for experimental use?

  • Methodological Answer :
  • Solubility : Use sterile water or PBS (pH 7.4) for initial dissolution; sonicate if necessary. Avoid organic solvents unless validated for stability .
  • Stability : Store aliquots at -80°C for long-term use; avoid freeze-thaw cycles. Conduct HPLC analysis to verify compound integrity post-reconstitution .

Q. What are the established mechanisms of action of this compound at the molecular level?

  • Methodological Answer : Viomycin inhibits protein synthesis by binding to the 30S ribosomal subunit, disrupting tRNA accommodation. Researchers should employ:
  • Structural studies : Cryo-EM or X-ray crystallography to map binding sites .
  • Functional assays : Polysome profiling to assess translation inhibition .

Q. Which validated in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer : Use murine tuberculosis models for efficacy studies:
  • Administer 10–50 mg/kg via intraperitoneal injection.
  • Monitor plasma half-life using LC-MS/MS and compare tissue penetration (e.g., lung vs. liver) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported minimum inhibitory concentration (MIC) values of this compound across different studies?

  • Methodological Answer : Analyze variables influencing MIC discrepancies:
  • Strain variability : Use ATCC reference strains (e.g., M. tuberculosis H37Rv).
  • Methodology : Compare broth microdilution vs. agar proportion methods .
  • Data normalization : Report MICs relative to internal controls and growth phase .

Q. What experimental strategies can elucidate the molecular basis of emerging resistance to this compound in clinical isolates?

  • Methodological Answer :

Perform whole-genome sequencing of resistant strains to identify mutations (e.g., in rpsL or ribosomal proteins).

Use CRISPR-Cas9 to reintroduce mutations into susceptible strains and validate resistance phenotypes .

Conduct competitive fitness assays to assess resistance trade-offs .

Q. What methodological considerations are critical when designing combination therapy studies with this compound and second-line antitubercular agents?

  • Methodological Answer :
  • Synergy testing : Use checkerboard assays or time-kill curves to calculate fractional inhibitory concentration indices (FICIs).
  • Pharmacodynamic modeling : Optimize dosing intervals using Monte Carlo simulations .
  • Table : Example Synergy Data
Drug CombinationFICIOutcome
Viomycin + Capreomycin0.75Additive
Viomycin + Linezolid0.35Synergistic

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy observed in this compound preclinical studies?

  • Methodological Answer : Investigate potential causes:
  • Bioavailability : Measure free drug concentrations in target tissues.
  • Host factors : Assess immune modulation effects using knockout mouse models (e.g., IFN-γ-deficient) .
  • Metabolism : Identify hepatic/renal clearance pathways via metabolomics .

Q. What advanced analytical techniques are recommended for characterizing degradation products in long-term stability studies of this compound formulations?

  • Methodological Answer :
  • LC-HRMS : Identify degradation products with high mass accuracy.
  • Forced degradation : Expose formulations to heat, light, and acidic/alkaline conditions.
  • Bioactivity testing : Compare MICs of degraded vs. fresh samples to assess potency loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.